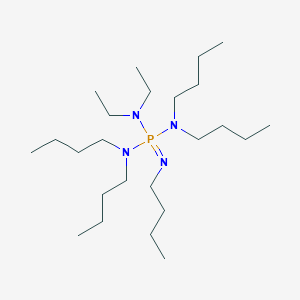
N,N,N',N',N'''-Pentabutyl-N'',N''-diethylphosphorimidic triamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide is a complex organophosphorus compound It is characterized by its unique structure, which includes multiple butyl and ethyl groups attached to a phosphorimidic triamide core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide typically involves the reaction of phosphorimidic triamide with butyl and ethyl halides under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. Common solvents used in the synthesis include dichloromethane and tetrahydrofuran. The reaction temperature is maintained at around 0-5°C to ensure the stability of the intermediate compounds.
Industrial Production Methods
On an industrial scale, the production of N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide involves similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The butyl and ethyl groups can be substituted with other alkyl or aryl groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of phosphorimidic triamide derivatives with oxidized side chains.
Reduction: Formation of reduced phosphorimidic triamide derivatives.
Substitution: Formation of substituted phosphorimidic triamide derivatives with different alkyl or aryl groups.
Scientific Research Applications
N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. The pathways involved in its mechanism of action include signal transduction and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
N-(n-Butyl)thiophosphoric triamide: An organophosphorus compound with similar structural features but different functional groups.
Phenyl phosphorodiamidate: Another urease inhibitor with a different chemical structure.
Uniqueness
N,N,N’,N’,N’‘’-Pentabutyl-N’‘,N’'-diethylphosphorimidic triamide is unique due to its specific combination of butyl and ethyl groups, which confer distinct chemical and biological properties
Properties
CAS No. |
80920-62-3 |
|---|---|
Molecular Formula |
C24H55N4P |
Molecular Weight |
430.7 g/mol |
IUPAC Name |
N-butyl-N-[butylimino-(dibutylamino)-(diethylamino)-λ5-phosphanyl]butan-1-amine |
InChI |
InChI=1S/C24H55N4P/c1-8-15-20-25-29(26(13-6)14-7,27(21-16-9-2)22-17-10-3)28(23-18-11-4)24-19-12-5/h8-24H2,1-7H3 |
InChI Key |
JIVOJUCJHSERBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN=P(N(CC)CC)(N(CCCC)CCCC)N(CCCC)CCCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















